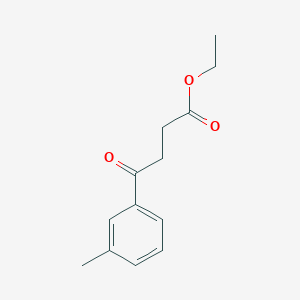

Ethyl 4-(3-methylphenyl)-4-oxobutyrate

Description

Ethyl 4-(3-methylphenyl)-4-oxobutyrate (CAS: 220270-67-0) is a β-keto ester with the molecular formula C₁₃H₁₆O₃ and a molar mass of 220.27 g/mol. Structurally, it consists of a 3-methylphenyl (m-tolyl) group attached to a 4-oxobutyrate ethyl ester backbone. This compound is part of a broader family of aryl-substituted β-keto esters, which are pivotal intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances .

The 3-methylphenyl substituent confers moderate steric bulk and electron-donating properties due to the methyl group, influencing reactivity in nucleophilic additions or cyclocondensation reactions. Its synthesis typically involves alkylation or condensation reactions, as seen in , where analogous β-keto esters are synthesized via nucleophilic substitution with ethyl bromoalkanoates .

Properties

IUPAC Name |

ethyl 4-(3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)8-7-12(14)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOFKBGGWKKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645547 | |

| Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73931-65-4 | |

| Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with ethyl acetoacetate. The reaction typically occurs in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product. The reaction conditions often involve refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: 4-(3-methylphenyl)-4-oxobutyric acid.

Reduction: 4-(3-methylphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Ethyl 4-(3-methylphenyl)-4-oxobutyrate serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

- Antiproliferative Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| Derivative A | MCF-7 (Breast) | 15.0 | |

| Derivative B | HeLa (Cervical) | 10.0 |

This compound's mechanism of action may involve hydrolysis to release active carboxylic acids, which interact with enzymes or receptors in biological systems.

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials with specific properties. Its structural characteristics make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound derivatives inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies .

- Enzyme Inhibition Studies : Another investigation focused on the compound's role in enzyme inhibition, revealing that it could serve as a valuable tool in studying enzyme kinetics and mechanisms .

- Synthetic Pathways Exploration : A comprehensive review discussed various synthetic pathways involving this compound, emphasizing its utility in creating asymmetric centers in complex organic molecules .

Mechanism of Action

The mechanism of action of ethyl 4-(3-methylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-methylphenyl)-4-oxobutyric acid, which can then participate in biochemical pathways. The compound may also interact with enzymes and receptors, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Ethyl 4-(3-methylphenyl)-4-oxobutyrate with derivatives differing in aryl substituents, highlighting molecular weight, substituent type, and key properties:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) increase molecular polarity and may enhance reactivity in nucleophilic reactions. For example, fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit higher predicted boiling points due to dipole interactions .

- The methoxy derivative (C₁₃H₁₆O₄) has a higher molecular weight but similar steric bulk to the methyl-substituted analog .

- Steric effects : The 3,5-dimethylphenyl substituent increases steric hindrance, which could impede crystallization or enzymatic interactions in biological systems .

Biological Activity

Ethyl 4-(3-methylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound, also known as a β-keto ester, features an ethyl ester linked to a 4-oxobutyrate moiety. Its molecular formula is , with a molecular weight of approximately 232.26 g/mol. The compound's structure is characterized by the presence of a methyl group on the phenyl ring, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Recent studies have highlighted its potential in inhibiting cancer cell proliferation. The compound has shown promise in various cancer models, particularly against lung cancer cells (A549) and other solid tumors. Its mechanism may involve the modulation of specific pathways associated with cell growth and apoptosis .

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, particularly in cancer cells where metabolic reprogramming is common.

- Receptor Interaction : this compound might interact with various receptors, modulating signaling pathways that control cell proliferation and survival .

- Oxidative Stress Modulation : The compound's ability to act as an antioxidant has been noted, which may contribute to its protective effects against oxidative damage in cells .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Efficacy : A study evaluating various derivatives found that this compound exhibited significant cytotoxicity against A549 lung cancer cells, comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro tests demonstrated that the compound had effective antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Studies : Research indicated that this compound could reduce markers of inflammation in cellular models, supporting its use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H16O3 | Methyl group on phenyl | Anticancer, antimicrobial |

| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | Oxoacetate group | Antioxidant |

| Methyl 2-(4-methoxyphenyl)-2-hydroxypropanoate | C12H16O5 | Hydroxypropanoate derivative | Potential antioxidant |

This table illustrates how this compound compares structurally and functionally with other related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 4-(3-methylphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methylacetophenone and ethyl 4-chloroacetoacetate, with Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions. Alternative routes include esterification of 4-(3-methylphenyl)-4-oxobutyric acid with ethanol under acid catalysis. Optimization of reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:ester) can enhance yields to ~75–85%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a singlet at δ 2.4 ppm (methyl group on the phenyl ring), and a ketone carbonyl peak at δ 7.8–8.1 ppm.

- X-ray Crystallography : Use SHELX-97 for structure refinement. Hydrogen-bonding patterns (e.g., C=O···H interactions) should align with graph-set analysis for ester derivatives .

- GC/MS : Monitor molecular ion peaks (m/z 220.27 for C₁₃H₁₆O₃⁺) and fragmentation patterns to confirm purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent hydrolysis of the ester group or ketone oxidation. Periodic TLC analysis (hexane:ethyl acetate, 7:3) can detect degradation products (e.g., free acid or aldehydes) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution on the carbonyl carbon, predicting susceptibility to nucleophiles like Grignard reagents. Molecular dynamics simulations (e.g., GROMACS) may reveal solvent effects (THF vs. DCM) on reaction kinetics .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a planar ketone vs. X-ray showing slight distortion) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with IR spectroscopy (C=O stretching frequency ~1710 cm⁻¹) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?

- Methodological Answer : The ketone moiety can undergo Paal-Knorr pyrrole synthesis with amines (e.g., NH₄OAc in acetic acid) or form pyrazoles via cyclocondensation with hydrazines. Monitor reaction progress via in-situ FTIR to detect intermediate enolates. Adjust pH (5–7) to minimize side reactions .

Q. How do substituents on the phenyl ring influence supramolecular packing in crystalline forms?

- Methodological Answer : Compare crystal structures of derivatives (e.g., 3-methyl vs. 4-bromo substituents) using Mercury software. The 3-methyl group introduces steric hindrance, reducing π-π stacking but enhancing C–H···O interactions. Quantify packing coefficients (% void space) to correlate substituent effects with mechanical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.